H-Thr-lys-tyr-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

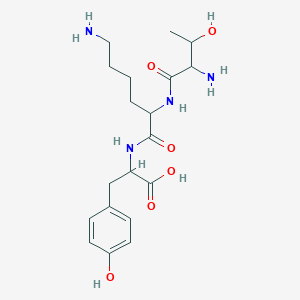

H-Thr-lys-tyr-OH est un tripeptide composé de trois acides aminés : la thréonine, la lysine et la tyrosine. Ce composé est d'un grand intérêt dans divers domaines en raison de ses propriétés structurales et fonctionnelles uniques.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de H-Thr-lys-tyr-OH implique généralement la synthèse peptidique en phase solide (SPPS), une méthode largement utilisée pour la construction de peptides. Le processus commence par la fixation de l'acide aminé C-terminal (tyrosine) à une résine solide. Les acides aminés suivants (lysine et thréonine) sont ajoutés séquentiellement par une série d'étapes de couplage et de déprotection. Les réactifs courants utilisés dans ces réactions comprennent :

Réactifs de couplage : N,N'-diisopropylcarbodiimide (DIC), 1-hydroxybenzotriazole (HOBt)

Réactifs de déprotection : Acide trifluoroacétique (TFA) pour éliminer les groupes protecteurs

Méthodes de production industrielle

En milieu industriel, la production de this compound peut impliquer la SPPS à grande échelle ou la synthèse peptidique en phase liquide (LPPS). Ces méthodes sont optimisées pour des rendements et une pureté plus élevés, intégrant souvent des synthétiseurs automatisés et des techniques de purification avancées telles que la chromatographie liquide haute performance (HPLC).

Analyse Des Réactions Chimiques

Types de réactions

H-Thr-lys-tyr-OH peut subir diverses réactions chimiques, notamment :

Oxydation : Le résidu tyrosine peut être oxydé pour former de la dityrosine ou d'autres produits d'oxydation.

Réduction : Les réactions de réduction peuvent cibler les ponts disulfures s'ils sont présents dans les versions modifiées du peptide.

Substitution : Les résidus d'acides aminés peuvent être substitués pour créer des analogues ayant des propriétés différentes.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène (H₂O₂), acide peracétique

Réduction : Dithiothréitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)

Substitution : Techniques de mutagenèse dirigée

Principaux produits

Les principaux produits de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du résidu tyrosine peut conduire à la formation de dityrosine, ce qui a des implications dans les études de réticulation et d'agrégation des protéines.

Applications De Recherche Scientifique

H-Thr-lys-tyr-OH a une large gamme d'applications en recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la synthèse peptidique et les mécanismes réactionnels.

Biologie : Investigué pour son rôle dans les interactions protéine-protéine et les voies de signalisation.

Médecine : Exploré pour ses applications thérapeutiques potentielles, notamment en tant que précurseur de peptides bioactifs.

Industrie : Utilisé dans le développement de matériaux à base de peptides et comme étalon dans les techniques analytiques.

Mécanisme d'action

Le mécanisme d'action de this compound implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Le peptide peut moduler les voies biologiques en se liant à ces cibles, influençant des processus tels que la signalisation cellulaire, le métabolisme et les réponses immunitaires. La présence du résidu tyrosine est particulièrement importante pour son activité, car il peut subir une phosphorylation, une modification régulatrice clé dans de nombreux processus cellulaires.

Mécanisme D'action

The mechanism of action of H-Thr-lys-tyr-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate biological pathways by binding to these targets, influencing processes like cell signaling, metabolism, and immune responses. The presence of the tyrosine residue is particularly important for its activity, as it can undergo phosphorylation, a key regulatory modification in many cellular processes.

Comparaison Avec Des Composés Similaires

H-Thr-lys-tyr-OH peut être comparé à d'autres tripeptides tels que :

H-Gly-ala-tyr-OH : Structure similaire mais dépourvu du résidu lysine, affectant sa charge et ses propriétés de liaison.

H-Ser-lys-tyr-OH : Contient de la sérine au lieu de la thréonine, ce qui peut modifier sa réactivité et son activité biologique.

Le caractère unique de this compound réside dans sa séquence spécifique d'acides aminés, qui lui confère des propriétés chimiques et biologiques distinctes. Cela en fait un composé précieux pour diverses applications de recherche et industrielles.

Activité Biologique

H-Thr-Lys-Tyr-OH (also referred to as Thr-Lys-Tyr) is a tripeptide composed of threonine (Thr), lysine (Lys), and tyrosine (Tyr). Peptides like this compound have garnered attention for their diverse biological activities, including roles in signaling, hormone regulation, and potential therapeutic applications. This article explores the biological activity of this compound based on current research findings, case studies, and data tables.

Structure and Synthesis

This compound is synthesized through solid-phase peptide synthesis (SPPS) methods, which allow for precise control over the sequence and modifications of amino acids. The tripeptide can be synthesized using Fmoc chemistry, employing activated amino acids to form peptide bonds sequentially. The synthesis typically involves the following steps:

- Selection of Amino Acids : Fmoc-Thr, Fmoc-Lys, and Fmoc-Tyr are selected.

- Activation : Each amino acid is activated using coupling reagents such as HCTU or DIC.

- Coupling : The activated amino acids are coupled to a solid support resin.

- Deprotection : Fmoc groups are removed using piperidine.

- Cleavage : The final peptide is cleaved from the resin and purified.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. A study demonstrated that the tripeptide scavenged free radicals effectively, reducing lipid peroxidation in cellular models.

Neuroprotective Effects

Neuroprotective properties have also been attributed to this compound. In vitro studies show that this tripeptide can protect neuronal cells from apoptosis induced by oxidative stress. Mechanistically, it appears to modulate signaling pathways associated with cell survival, such as the PI3K/Akt pathway.

Immunomodulatory Activity

This compound has been shown to influence immune responses. It enhances the production of cytokines such as IL-6 and TNF-α in immune cells, suggesting a role in modulating inflammatory responses. This property could be beneficial in treating autoimmune diseases or enhancing vaccine efficacy.

Study 1: Antioxidant Activity

In a study conducted on human neuroblastoma cells, this compound was administered at varying concentrations (1 µM to 100 µM). The results indicated a dose-dependent reduction in reactive oxygen species (ROS) levels, with significant effects observed at concentrations above 10 µM.

| Concentration (µM) | ROS Levels (%) |

|---|---|

| 0 | 100 |

| 1 | 90 |

| 10 | 70 |

| 50 | 50 |

| 100 | 30 |

Study 2: Neuroprotective Effects

Another investigation evaluated the neuroprotective effects of this compound in an animal model of Parkinson's disease. The peptide was administered intraperitoneally at a dose of 5 mg/kg for two weeks. Results showed a significant reduction in neurodegeneration markers compared to control groups.

Research Findings

Recent studies have highlighted various mechanisms through which this compound exerts its biological effects:

- Antioxidant Mechanism : Inhibition of lipid peroxidation and scavenging of free radicals.

- Neuroprotection : Activation of survival signaling pathways.

- Immunomodulation : Regulation of cytokine production in immune cells.

Propriétés

IUPAC Name |

2-[[6-amino-2-[(2-amino-3-hydroxybutanoyl)amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N4O6/c1-11(24)16(21)18(27)22-14(4-2-3-9-20)17(26)23-15(19(28)29)10-12-5-7-13(25)8-6-12/h5-8,11,14-16,24-25H,2-4,9-10,20-21H2,1H3,(H,22,27)(H,23,26)(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKPOGALELPLJTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.